molecular formula C13H10BrClN2O2 B5174301 2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide

2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B5174301
M. Wt: 341.59 g/mol
InChI Key: DPAMFHUWFMRBJQ-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a bromophenoxy group and a chloropyridinyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 3-bromophenoxyacetic acid: The 3-bromophenol is then reacted with chloroacetic acid in the presence of a base to form 3-bromophenoxyacetic acid.

    Formation of 5-chloro-2-aminopyridine: This can be synthesized by chlorination of 2-aminopyridine.

    Coupling Reaction: Finally, 3-bromophenoxyacetic acid is coupled with 5-chloro-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to form the corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of 3-bromophenoxyacetic acid and 5-chloro-2-aminopyridine.

Scientific Research Applications

2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
  • 2,3-dichloro-5-(trifluoromethyl)-pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide is unique due to its specific combination of bromophenoxy and chloropyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-9-2-1-3-11(6-9)19-8-13(18)17-12-5-4-10(15)7-16-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMFHUWFMRBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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